molecular formula C23H19BrN2O4 B11556151 4-bromo-2-[(Z)-{2-[(4-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl benzoate

4-bromo-2-[(Z)-{2-[(4-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl benzoate

Cat. No.: B11556151
M. Wt: 467.3 g/mol
InChI Key: GGSQQPXWXGPZOB-QFEZKATASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-BROMO-2-[(Z)-{[2-(4-METHYLPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL BENZOATE is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromine atom, a phenyl benzoate group, and a methoxyphenoxyacetamido moiety. Its molecular formula is C22H19BrN2O4.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-BROMO-2-[(Z)-{[2-(4-METHYLPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL BENZOATE typically involves multi-step organic reactions. One common method includes the following steps:

    Bromination: Introduction of a bromine atom to the phenyl ring.

    Acylation: Formation of the benzoate ester.

    Amidation: Introduction of the acetamido group.

    Coupling: Formation of the imino linkage with the methoxyphenoxy group.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-BROMO-2-[(Z)-{[2-(4-METHYLPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL BENZOATE can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms, often using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like hydroxide ions, electrophiles like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic compounds, while reduction may produce amines or alcohols.

Scientific Research Applications

4-BROMO-2-[(Z)-{[2-(4-METHYLPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL BENZOATE has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-BROMO-2-[(Z)-{[2-(4-METHYLPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL BENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-4-methylbenzaldehyde: Shares the bromine and phenyl groups but differs in other functional groups.

    4-Bromo-2-methylbenzaldehyde: Similar bromine and phenyl structure but lacks the complex acetamido and imino linkages.

Uniqueness

4-BROMO-2-[(Z)-{[2-(4-METHYLPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL BENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile applications in various fields, making it a valuable compound for research and development.

Properties

Molecular Formula

C23H19BrN2O4

Molecular Weight

467.3 g/mol

IUPAC Name

[4-bromo-2-[(Z)-[[2-(4-methylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] benzoate

InChI

InChI=1S/C23H19BrN2O4/c1-16-7-10-20(11-8-16)29-15-22(27)26-25-14-18-13-19(24)9-12-21(18)30-23(28)17-5-3-2-4-6-17/h2-14H,15H2,1H3,(H,26,27)/b25-14-

InChI Key

GGSQQPXWXGPZOB-QFEZKATASA-N

Isomeric SMILES

CC1=CC=C(C=C1)OCC(=O)N/N=C\C2=C(C=CC(=C2)Br)OC(=O)C3=CC=CC=C3

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)NN=CC2=C(C=CC(=C2)Br)OC(=O)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.